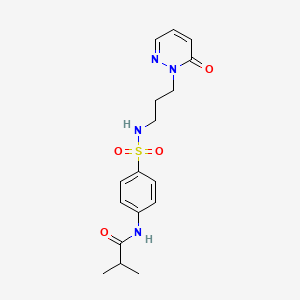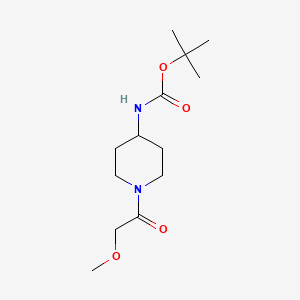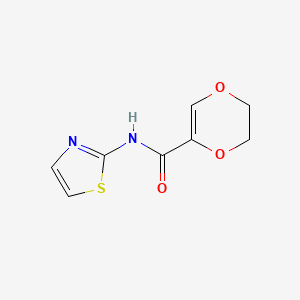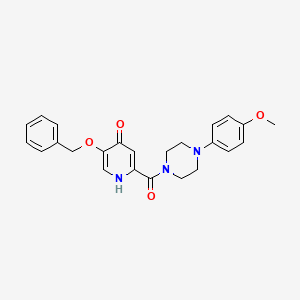
4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives related to 4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine have been a subject of interest due to their potential in various applications, including pharmaceuticals. For instance, the synthesis of 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide as an intermediate from N-Benzyl-4-piperidone demonstrates the compound's relevance in creating novel compounds for drug development, especially in targeting preparations for the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Antibacterial Properties
Compounds derived from 4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine, such as 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives, have been synthesized and shown to possess valuable antibacterial properties. These findings highlight the potential use of these compounds in addressing bacterial infections and contributing to the development of new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
Anti-inflammatory Activities
The introduction of N-benzenesulfonyl substituents into 3,5-bis(arylidene)-4-piperidone (BAP) derivatives, such as those related to 4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine, has been shown to significantly change their configuration and improve anti-inflammatory activities. This suggests a promising avenue for the development of new anti-inflammatory drugs (Ning Li et al., 2018).
Radioiodination and Receptor Ligands
The radioiodination of derivatives like 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine has been explored, demonstrating their potential as sigma-1 receptor ligands. This application is particularly relevant in the context of developing radiopharmaceuticals for imaging and therapeutic purposes (M. Sadeghzadeh et al., 2014).
Synthetic Intermediates
Derivatives of 4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine have been utilized as synthetic intermediates in the formation of pharmacologically interesting compounds. The versatility of these compounds in synthesis underscores their importance in the development of new drugs and materials (Ghorbani-Vaghei Ramin & Shahbazi Hajar, 2013).
properties
IUPAC Name |
4-benzyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2S/c1-16-14-17(2)19(4)22(18(16)3)26(24,25)23-12-10-21(11-13-23)15-20-8-6-5-7-9-20/h5-9,14,21H,10-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEXRJWKIIDYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2671980.png)


![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2671983.png)
![(2R,7S,13R,14R,16S,19R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.0(2),.0(2),(1).0(1),(1).0(1),(2)]docosan-11-yl acetate](/img/structure/B2671984.png)
![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2671985.png)


![methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2671989.png)
![(1S,3S,5S)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/no-structure.png)



![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2671999.png)